N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine is a chemical compound that belongs to the class of substituted phenylethanamines and pyrazoles. This compound is characterized by its unique molecular structure, which combines a phenylethanamine moiety with a methyl-substituted pyrazole. The compound's molecular formula is , and it has garnered interest in various scientific fields, particularly in medicinal chemistry and neuropharmacology due to its potential biological activities.
The compound is synthesized through various chemical processes involving pyrazole derivatives. Research articles and patent documents provide insights into its synthesis, properties, and applications, highlighting its relevance in drug discovery and development.
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine can be classified as:
The synthesis of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine typically involves several steps:
The reactions can be performed using conventional heating or microwave-assisted synthesis techniques, which have been shown to improve yield and reduce reaction times. Reaction conditions typically include solvents like ethanol or dimethyl sulfoxide and may require catalysts or bases depending on the specific step.
The molecular structure of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine features:
The compound's structural data includes:
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine can undergo several types of reactions:
Common reagents used in these reactions include:
The specific conditions for these reactions depend on the desired product and can vary widely.
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine primarily interacts with neurotransmitter receptors in the brain, particularly those associated with dopamine and serotonin pathways.
The mechanism involves:
Research indicates that compounds with similar structures exhibit varying degrees of affinity for these receptors, suggesting potential therapeutic applications in treating neurological disorders.
Key physical properties include:
Relevant chemical properties include:
Data from spectral analyses (e.g., NMR, IR) confirm the presence of functional groups and structural integrity during synthesis.
N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine has potential applications in:
This comprehensive analysis highlights the significance of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine in both research and potential therapeutic applications, underscoring its role as a valuable compound in scientific exploration.
Crystallographic fragment screening emerged as a pivotal strategy for identifying novel soluble epoxide hydrolase (sEH) inhibitors, with N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine (ligand identifier: 49G) identified as a primary hit. This approach leveraged high-throughput X-ray diffraction to screen fragment libraries against sEH, revealing the N-ethylmethylamine scaffold as a promising pharmacophore capable of engaging catalytic residues. The initial fragment hit exhibited modest inhibitory activity (IC₅₀: 800 μM), but its binding mode—confirmed through co-crystal structures—provided a critical template for medicinal chemistry optimization. Fragment hits were identified via soaking of sEH crystals (PDB: 4Y2J) with combinatorial libraries, enabling visualization of ligand-protein interactions at 2.15 Å resolution. The pyrazole-phenyl core of 49G demonstrated optimal steric compatibility with sEH's hydrophobic subpocket, while its amine group formed directional contacts with catalytic residues Asp335 and Tyr383 [2].
Table 1: Key Parameters from Crystallographic Fragment Screening
Parameter | Value |
---|---|
PDB ID | 4Y2J |
Resolution | 2.15 Å |
Ligand ID | 49G |
Initial IC₅₀ (fragment) | 800 μM |
R-value (Work) | 0.193 (Depositor), 0.190 (DCC) |
Space Group | P 65 2 2 |
The atomic-level interactions between N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine and sEH were elucidated through high-resolution (2.15 Å) X-ray diffraction studies. The crystal structure (PDB: 4Y2J) revealed that the ligand occupies the enzyme's catalytic pocket, with its pyrazole ring positioned parallel to Tyr466's aromatic side chain, enabling π-π stacking. The ethanamine linker facilitated hydrogen bonding between its terminal amine and Asp335's carboxylate group (distance: 2.8 Å), while the benzyl group engaged in hydrophobic contacts with Leu408 and Met339 [2]. The asymmetric unit contained two protein molecules, both exhibiting identical ligand-binding conformations, confirming reproducibility of the binding mode. Unit cell dimensions (a = 92.761 Å, b = 92.761 Å, c = 244.017 Å, γ = 120°) facilitated precise modeling of ligand electron density, validated by R-value free parameters of 0.248 (depositor) and 0.250 (DCC) [2].
Table 2: Key Ligand-Protein Interactions in 4Y2J
Ligand Atom | Protein Residue | Interaction Type | Distance (Å) |
---|---|---|---|
Ethanamine -NH₂ | Asp335 -OD2 | Hydrogen bond | 2.8 |
Pyrazole C4 | Tyr466 -OH | π-π stacking | 3.6 |
Phenyl ring | Leu408 -CD1 | Hydrophobic | 4.1 |
Methylene bridge | Tyr383 -OH | Van der Waals | 3.9 |
The N-ethylmethylamine scaffold in 49G served as a structural template for developing potent sEH inhibitors. Comparative analysis with derivatives revealed that elongation of the aliphatic chain and incorporation of adamantyl groups significantly enhanced inhibitory activity. For example, optimization yielded 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol (IC₅₀: 0.51 μM), demonstrating a >1,500-fold increase in potency compared to the original fragment [2]. Structural overlays of 49G and optimized inhibitors (PDB: 4Y2P, 4Y2Q) confirmed conservation of hydrogen bonds with Asp335, Tyr383, and Tyr466, validating the N-ethylmethylamine motif's role in anchoring ligands to catalytic residues. However, bulkier substituents at the amine terminus improved occupancy of sEH's deep hydrophobic cavity, explaining the enhanced activity. Molecular formulas of optimized derivatives (e.g., C₁₃H₁₇N₃ for 49G vs. C₁₉H₂₇NO for adamantyl derivatives) highlighted strategic additions to the core scaffold [2] [5].
Table 3: Structural and Activity Comparison of sEH Inhibitors
Compound | Molecular Formula | IC₅₀ (μM) | Key Structural Modifications |
---|---|---|---|
49G | C₁₃H₁₇N₃ | 800 | Unsubstituted phenethylamine |
Adamantyl derivative | C₁₉H₂₇NO | 0.51 | Adamantyl tail + phenolic hydroxyl |
N-Ethylmethylamine | C₃H₉N | >1000 | Fragment hit without aromatic extensions |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7